1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone
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Overview
Description
1-amino-4-hydroxy-2-[4-(2-phenoxyethoxy)phenoxy]anthraquinone , is a synthetic organic compound. Its chemical formula is C₂₈H₂₁NO₆ , and its molecular weight is approximately 467.47 g/mol . Unfortunately, specific melting point data is not available.
Preparation Methods
a. Synthetic Routes
The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of an anthraquinone derivative (such as 9,10-anthracenedione) with an amine (e.g., aniline) to introduce the amino group. Subsequent etherification with phenoxyethanol provides the desired compound .
b. Reaction Conditions
The exact reaction conditions (temperature, solvent, catalysts) may vary depending on the specific synthetic method employed. Researchers typically optimize these parameters to achieve high yields.
c. Industrial Production
While industrial-scale production methods are not widely documented, laboratories can synthesize this compound for research purposes.
Chemical Reactions Analysis
1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could yield hydroquinone-like products.
Substitution: Substitution reactions at the amino or hydroxyl groups are possible.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents play a role in these reactions.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: Used as a precursor for other anthraquinone-based dyes and pigments.
Biology: Investigated for its potential as an antitumor agent due to its structural resemblance to anthracycline antibiotics.
Medicine: Research explores its cytotoxic effects and potential therapeutic applications.
Industry: Employed in dyeing, printing, and colorant industries.
Mechanism of Action
The precise mechanism by which 1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone exerts its effects remains an active area of study. It likely interacts with cellular targets, affecting processes such as DNA replication or cell cycle regulation.
Comparison with Similar Compounds
While no direct analogs exist, its unique combination of amino, hydroxyl, and phenoxy groups sets it apart from other anthraquinones.
Properties
CAS No. |
55154-36-4 |
---|---|
Molecular Formula |
C28H21NO6 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-[4-(2-phenoxyethoxy)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C28H21NO6/c29-26-23(16-22(30)24-25(26)28(32)21-9-5-4-8-20(21)27(24)31)35-19-12-10-18(11-13-19)34-15-14-33-17-6-2-1-3-7-17/h1-13,16,30H,14-15,29H2 |
InChI Key |
XRESJEKELBUBIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origin of Product |
United States |
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